molecular formula C19H30N2O5S B8191392 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate

3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate

Cat. No.: B8191392
M. Wt: 398.5 g/mol
InChI Key: NELKPJQSKRXRPK-UHFFFAOYSA-N
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Description

3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate is a chemical compound with the molecular formula C19H30N2O5S and a molecular weight of 398.52 g/mol . It is a derivative of diazabicyclo compounds, which are known for their unique bicyclic structure. This compound is often used as a building block in pharmaceutical and chemical research due to its stability and reactivity.

Preparation Methods

The synthesis of 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate typically involves multiple steps. One common method includes the protection of the diazabicyclo structure with a Boc (tert-butoxycarbonyl) group, followed by tosylation. The reaction conditions often require the use of solvents like dichloromethane and reagents such as tosyl chloride and triethylamine . Industrial production methods may involve bulk synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the tosylate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced under specific conditions to yield different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the bicyclic structure.

Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Boc-3,9-diaza-bicyclo[4.2.1]nonane tosylate involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides stability, while the tosylate group enhances its reactivity. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access .

Properties

IUPAC Name

tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C7H8O3S/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(8-14)13-9;1-6-2-4-7(5-3-6)11(8,9)10/h9-10,13H,4-8H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELKPJQSKRXRPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC2CCC(C1)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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